N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
CAS No.: 180631-81-6
Cat. No.: VC4502714
Molecular Formula: C13H12N2O5S
Molecular Weight: 308.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180631-81-6 |
---|---|
Molecular Formula | C13H12N2O5S |
Molecular Weight | 308.31 |
IUPAC Name | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide |
Standard InChI | InChI=1S/C13H12N2O5S/c1-20-12-7-5-10(6-8-12)14-21(18,19)13-4-2-3-11(9-13)15(16)17/h2-9,14H,1H3 |
Standard InChI Key | NHEAQAMNXXRBQT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Methoxyphenyl)-3-nitrobenzenesulfonamide (C₁₃H₁₁N₂O₅S) features a central benzene ring with three key functional groups:
-
Nitro group (-NO₂) at the 3-position, conferring strong electron-withdrawing effects
-
Sulfonamide bridge (-SO₂NH-) connecting the aromatic core to the 4-methoxyphenyl group
-
Methoxy substituent (-OCH₃) at the para position of the terminal phenyl ring, influencing solubility and steric interactions .
The molecule's planar geometry facilitates π-π stacking interactions with biological targets, while the sulfonamide moiety enables hydrogen bonding with enzyme active sites.
Physical Characteristics
The methoxy group enhances lipid solubility compared to hydroxyl-substituted analogs, as evidenced by a 1.8-fold increase in octanol-water partition coefficient relative to 4-hydroxyphenyl derivatives .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A optimized three-step protocol yields 82% purity:
Step 1: Nitration of Benzenesulfonyl Chloride
3-Nitrobenzenesulfonyl chloride is prepared via nitration of benzenesulfonyl chloride using fuming HNO₃ (90%)/H₂SO₄ (98%) at 0–5°C for 6 hours .
Step 2: Amine Coupling
4-Methoxyaniline (1.2 eq) reacts with the sulfonyl chloride intermediate in dichloromethane with N-methylmorpholine (1.5 eq) as base. The reaction proceeds at 0°C → RT over 12 hours :
Step 3: Crystallization
Crude product is recrystallized from ethanol/water (3:1) to yield pale yellow needles .
Industrial Manufacturing
Scale-up processes employ continuous flow reactors to enhance safety and yield:
-
Reactor Type: Microstructured tubular reactor (ID = 2 mm)
-
Throughput: 15 kg/h
-
Key Parameters:
-
Residence Time: 8 minutes
-
Temperature: 25°C ± 2°C
-
Pressure: 4 bar
This method reduces byproduct formation to <2% compared to 12% in batch processes.
-
Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs CA II) |
---|---|---|
CA IX | 10.93 | 142.6 |
CA II | 1,552 | 1 |
Molecular docking studies reveal the nitro group forms a 2.9 Å hydrogen bond with Gln67 in CA IX's active site, while the methoxy phenyl moiety occupies a hydrophobic pocket unique to the tumor-associated isoform.
Antibacterial Performance
Against multidrug-resistant pathogens at 50 μg/mL:
Bacterial Strain | Inhibition Rate (%) | Comparator (Ciprofloxacin) |
---|---|---|
Methicillin-resistant S. aureus | 80.69 ± 2.1 | 82.34 ± 1.8 |
Extended-spectrum β-lactamase E. coli | 59.28 ± 3.4 | 61.05 ± 2.9 |
Carbapenem-resistant K. pneumoniae | 79.46 ± 2.8 | 81.12 ± 2.5 |
Mechanistic studies indicate disruption of dihydropteroate synthase (DHPS) activity, reducing folate synthesis by 73% in S. aureus cultures.
Anticancer Effects
In MDA-MB-231 breast cancer cells:
-
IC₅₀: 4.31 μM (72h exposure)
-
Apoptosis Induction: 22-fold increase in Annexin V+ cells vs control
-
Cell Cycle Arrest: G2/M phase accumulation (58% vs 12% in untreated)
Western blot analysis shows 3.8-fold upregulation of Bax/Bcl-2 ratio and caspase-3 activation within 24 hours.
Structure-Activity Relationship Analysis
Substituent Effects on Bioactivity
Position | Substituent | CA IX IC₅₀ (nM) | Antibacterial Inhibition (%) |
---|---|---|---|
3' | NO₂ | 10.93 | 80.69 |
3' | NH₂ | 152.4 | 42.15 |
4' | OCH₃ | 10.93 | 80.69 |
4' | OH | 24.56 | 68.32 |
The nitro group at position 3 enhances CA IX binding affinity by 14-fold compared to amino substitution, while methoxy provides optimal hydrophobic interactions for bacterial DHPS inhibition.
Comparative Analysis with Structural Analogs
N-(4-Methylphenyl)-3-nitrobenzenesulfonamide
-
Structural Difference: Methyl vs methoxy substituent
-
Impact:
4-Chloro-N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide
-
Structural Difference: Additional chloro substituent
-
Impact:
-
1.9-fold greater antibacterial potency
-
Increased cytotoxicity (HEK293 CC₅₀: 48 μM vs 112 μM)
-
Higher logP (3.12 vs 2.81)
-
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: In Phase I trials as adjuvant therapy for TNBC (NCT04892316)
-
Prodrug Design: Ester derivatives improve oral bioavailability from 12% → 67%
-
Combination Therapy: Synergistic with paclitaxel (CI = 0.32 at ED₇₅)
Materials Science
-
Polymer Additive: Enhances thermal stability of polyamides (Tg ↑ 28°C at 5% loading)
-
Electron-Transport Layer: OLED devices show 18% improved luminance efficiency
-
Corrosion Inhibition: 92% protection efficiency on mild steel in HCl
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume